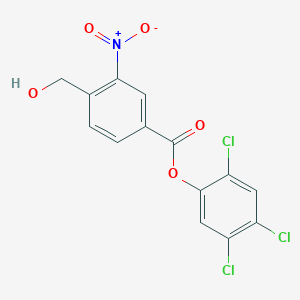
2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate is a synthetic organic compound that belongs to the class of chlorophenyl benzoates. This compound is characterized by the presence of three chlorine atoms on the phenyl ring and a nitro group on the benzoate moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(hydroxymethyl)-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4,5-Trichlorophenyl 4-(carboxymethyl)-3-nitrobenzoate.
Reduction: 2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-aminobenzoate.
Substitution: 2,4,5-Trichlorophenyl derivatives with substituted amines or thiols.
Scientific Research Applications
2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl 4-(hydroxymethyl)-3-nitrobenzoate.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar chlorinated phenyl structure.
2,4,6-Trichlorophenol: Another chlorinated phenol with different substitution pattern
Uniqueness
This compound is unique due to the presence of both a nitro group and a hydroxymethyl group on the benzoate moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
130581-93-0 |
|---|---|
Molecular Formula |
C14H8Cl3NO5 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 4-(hydroxymethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C14H8Cl3NO5/c15-9-4-11(17)13(5-10(9)16)23-14(20)7-1-2-8(6-19)12(3-7)18(21)22/h1-5,19H,6H2 |
InChI Key |
OEOOZPHQSPNDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


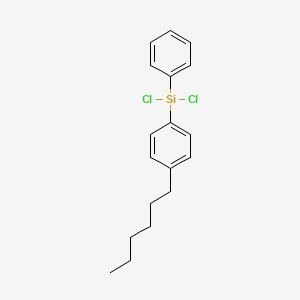
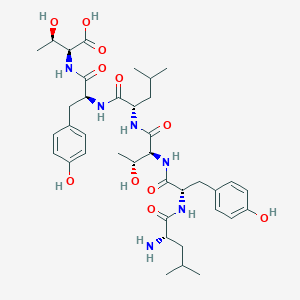
![4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14266207.png)
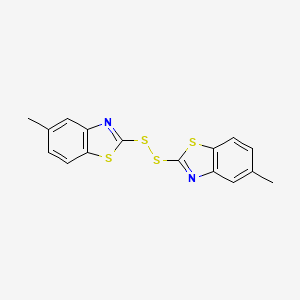
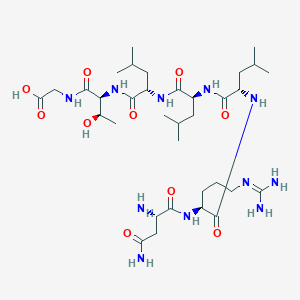
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
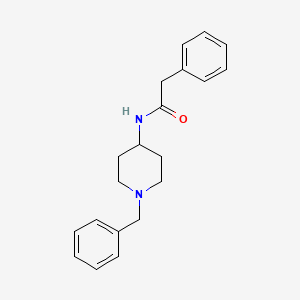
![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)
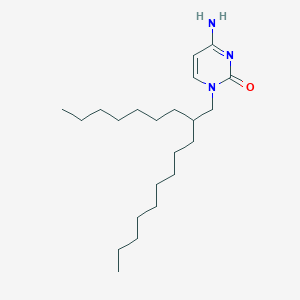

![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
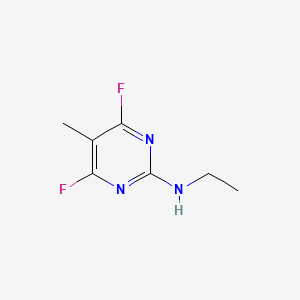
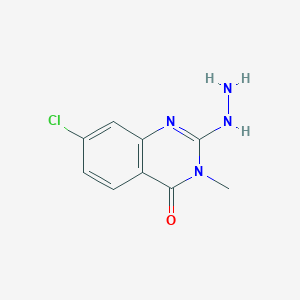
![3,7,8-Trimethyl-3H-imidazo[4,5-F]quinolin-2-amine](/img/structure/B14266309.png)
